molecular formula C11H11NOS B8670137 2-Phenyl-4-(beta-hydroxyethyl)thiazole

2-Phenyl-4-(beta-hydroxyethyl)thiazole

Cat. No. B8670137
M. Wt: 205.28 g/mol
InChI Key: SPSMPSHLBSFTCI-UHFFFAOYSA-N
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Patent
US04033977

Procedure details

Reduction of the latter ester to the title compound is effected as follows: The ester (159 g) is dissolved in dry tetrahydrofuran (250 ml) and added dropwise during 30 min to a stirred mixture of lithium aluminum hydride (50 g) in tetrahydrofuran. The mixture is stirred for one hour, cooled and water (150 ml) is slowly added. The mixture is dried over magnesium sulfate and evaporated to give the title compound as a yellow oil, γmaxCHCl3 3610, 3420 and 1520 cm- 1.
Name
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[S:8][CH:9]=[C:10]([CH2:12][C:13](OCC)=[O:14])[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1>[C:1]1([C:7]2[S:8][CH:9]=[C:10]([CH2:12][CH2:13][OH:14])[N:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
159 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1SC=C(N1)CC(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC=C(N1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.